tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate
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Overview
Description
Tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is fused with a pyridine ring, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate typically involves the formation of the pyrazolo[3,4-c]pyridine core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted pyrazolopyridines.
Scientific Research Applications
Tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate involves its interaction with specific molecular targets. The pyrazolopyridine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-c]quinoline
Uniqueness
Tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other pyrazolopyridine derivatives.
Properties
CAS No. |
2751615-33-3 |
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Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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